8-methoxy-3,4-dihydroquinolin-2(1H)-one physical and chemical properties
8-methoxy-3,4-dihydroquinolin-2(1H)-one physical and chemical properties
An In-Depth Technical Guide: Physicochemical Profiling, Synthesis, and Biological Applications of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one
Executive Summary
As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between natural product discovery and synthetic medicinal chemistry. 8-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS: 53899-19-7) is a prime example of such a compound. Characterized by its 3,4-dihydro-2(1H)-quinolinone core—also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ)—this bicyclic lactam serves as both a naturally occurring alkaloid and a privileged synthetic scaffold. This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic methodology, and its pharmacological relevance in modern drug discovery.
Physicochemical and Structural Profiling
The structural architecture of 8-methoxy-3,4-dihydroquinolin-2(1H)-one consists of a benzene ring fused to a six-membered lactam, with a methoxy group situated at the C8 position. This specific substitution pattern provides unique electronic modulation and steric hindrance, which directly influences its binding kinetics to biological targets compared to unsubstituted analogs.
Table 1: Quantitative Chemical and Physical Properties
| Parameter | Value |
| IUPAC Name | 8-Methoxy-3,4-dihydroquinolin-2(1H)-one |
| Common Synonyms | 8-Methoxy-1,2,3,4-tetrahydroquinolin-2-one; 8-Methoxy-3,4-dihydrocarbostyril |
| CAS Registry Number | 53899-19-7[1] |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| Monoisotopic Mass | 177.07898 Da[2] |
| SMILES String | COC1=CC=CC2=C1NC(=O)CC2 |
| Predicted XLogP3 | ~1.0[2] |
| Collision Cross Section (CCS) | 135.5 Ų ([M+H]+ adduct)[2] |
Biological Activity and Pharmacological Relevance
While the 2O-THQ core is a well-known synthetic building block, 8-methoxy-3,4-dihydroquinolin-2(1H)-one is also a naturally occurring secondary metabolite. It was successfully isolated from the extremophilic Streptomyces sp. LGE21, a bacterial strain derived from the aquatic plant Lemna gibba[3].
In biological evaluations, this compound demonstrated notable, albeit weak, cytotoxic activities against liver cancer (HEPG2) and human cervix carcinoma (KB-3-1) cell lines[3]. Furthermore, it exhibited growth inhibitory activity against a panel of bacterial strains[3]. Beyond its natural occurrence, synthetic derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold are heavily investigated in medicinal chemistry as potential antihypertensive and anti-depressive agents[4].
Fig 1: Isolation and biological evaluation workflow from Streptomyces sp. LGE21.
Experimental Methodology: Chemical Synthesis
For researchers requiring scalable quantities of 8-methoxy-3,4-dihydroquinolin-2(1H)-one, total synthesis is preferred over biological extraction. The most robust pathway involves the acylation of o-anisidine followed by an intramolecular Friedel-Crafts alkylation[4].
Phase 1: Acylation of o-Anisidine
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Reagents: 2-Methoxyaniline (10 mmol), 3-chloropropionyl chloride (11 mmol), Triethylamine (TEA, 12 mmol), Anhydrous Dichloromethane (DCM, 30 mL).
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Procedure: Dissolve 2-methoxyaniline and TEA in DCM. Cool the reaction vessel to 0 °C using an ice bath. Add 3-chloropropionyl chloride dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
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Causality of Design: The strict temperature control (0 °C) during the addition phase is paramount. It prevents the highly reactive 3-chloropropionyl chloride from causing diacylation at the nitrogen center, ensuring mono-acylation.
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Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly UV-active starting material spot is entirely consumed. Quench with 1M HCl to protonate and remove any residual amine into the aqueous layer, wash with brine, and dry over anhydrous MgSO4 to yield the intermediate N-(2-methoxyphenyl)-3-chloropropanamide.
Phase 2: Intramolecular Friedel-Crafts Alkylation
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Reagents: N-(2-methoxyphenyl)-3-chloropropanamide (5 mmol), Anhydrous Aluminum Chloride (AlCl3, 12.5 mmol).
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Procedure: Transfer the intermediate into a heavy-walled reaction tube. Add AlCl3 and heat the solvent-free mixture to 120 °C to form a melt. Stir vigorously for 3 hours.
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Causality of Design: The use of exactly 2.5 equivalents of AlCl3 is a deliberate stoichiometric choice. The first two equivalents coordinate with the Lewis basic sites—the amide carbonyl oxygen and the methoxy oxygen—which temporarily deactivates the aromatic ring. The remaining 0.5 eq facilitates the abstraction of the terminal chloride, generating the electrophilic center required for cyclization. The high thermal energy (120 °C) is required to overcome the activation barrier of the deactivated ring undergoing electrophilic aromatic substitution.
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Self-Validation: Cool the melt and carefully quench with ice-cold water (Note: highly exothermic). Extract with ethyl acetate. The formation of the lactam ring is rapidly confirmed by the disappearance of the alkyl chloride multiplet in 1H NMR (~3.8 ppm) and a distinct shift in the amide carbonyl frequency in IR spectroscopy.
Fig 2: Two-step synthetic workflow for 8-methoxy-3,4-dihydroquinolin-2(1H)-one.
Handling, Safety, and Analytical Characterization
Safety & GHS Classification: According to standard GHS classifications, 8-methoxy-3,4-dihydroquinolin-2(1H)-one is categorized under Acute Toxicity Category 4 (H302, H312, H332), indicating it is harmful if swallowed, in contact with skin, or inhaled[1]. It is also a recognized skin irritant (H315) and causes serious eye irritation (H319)[1]. Appropriate Personal Protective Equipment (PPE), including nitrile gloves and splash goggles, must be worn. All synthetic procedures involving AlCl3 and acyl chlorides must be performed in a certified fume hood due to the generation of HCl gas upon exposure to moisture.
Analytical Characterization: To ensure structural integrity post-synthesis or isolation, extensive 1D and 2D NMR (including H,H COSY and HMBC) are required. The diagnostic signals for the 2O-THQ core include the two sp3 carbons of the ethanediyl group in the lactam ring, which typically present as distinct multiplets in the 1H NMR spectrum, alongside the sharp singlet of the methoxy group at approximately δ 3.8-3.9 ppm[3].
References
- 3,4-Dihydro-quinolin-2-one derivatives from extremophilic Streptomyces sp.
- Synthesis of Novel 3,4-Dihydroquinolin-2(1H)
- 8-methoxy-1,2,3,4-tetrahydroquinolin-2-one — Chemical Substance Information NextSDS URL
- 53899-19-7 (C10H11NO2)
